Prmt5-IN-11
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Overview
Description
Prmt5-IN-11 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the methylation of arginine residues on histones and non-histone proteins. PRMT5 is involved in various cellular processes, including gene expression regulation, RNA splicing, and signal transduction. The inhibition of PRMT5 has shown potential in treating various cancers and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-11 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
Prmt5-IN-11 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Prmt5-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.
Biology: Helps in understanding the biological functions of PRMT5 and its involvement in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those with overexpression of PRMT5.
Mechanism of Action
Prmt5-IN-11 exerts its effects by inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, leading to alterations in gene expression, RNA splicing, and other cellular processes. The molecular targets of this compound include histones and various non-histone proteins involved in critical cellular functions .
Comparison with Similar Compounds
Similar Compounds
Several other PRMT5 inhibitors have been developed, including:
PF-06939999: A SAM-competitive inhibitor with antitumor activity.
3039-0164: A non-SAM inhibitor discovered through structure-based virtual screening.
Uniqueness of Prmt5-IN-11
This compound is unique due to its specific binding mechanism and high selectivity for PRMT5. Unlike some other inhibitors, it does not compete with S-adenosylmethionine (SAM) for binding, which may reduce the likelihood of resistance development .
Properties
Molecular Formula |
C13H17N5O4 |
---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
(3R,4R,6R,7R,8S)-6-(6-aminopurin-9-yl)-3-(hydroxymethyl)-5-oxaspiro[3.4]octane-7,8-diol |
InChI |
InChI=1S/C13H17N5O4/c14-10-7-11(16-4-15-10)18(5-17-7)12-8(20)9(21)13(22-12)2-1-6(13)3-19/h4-6,8-9,12,19-21H,1-3H2,(H2,14,15,16)/t6-,8-,9+,12-,13-/m1/s1 |
InChI Key |
ADAQKFIBMRBWOO-QUUNBBGJSA-N |
Isomeric SMILES |
C1C[C@@]2([C@H]1CO)[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1CC2(C1CO)C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
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